tert-Butyl N-Cbz-4-aminobutanoate
Overview
Description
Scientific Research Applications
tert-Butyl N-Cbz-4-aminobutanoate has numerous applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the production of pharmaceuticals and drug development.
Industry: The compound is employed in the manufacture of various chemical products and materials.
Safety and Hazards
The safety and hazards associated with “tert-Butyl N-Cbz-4-aminobutanoate” are not explicitly mentioned in the search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound.
Relevant Papers The search results do not provide specific papers related to “this compound”. For a comprehensive analysis of relevant papers, it is recommended to conduct a literature search in scientific databases using the compound’s name and CAS number (5105-79-3) as keywords .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-Cbz-4-aminobutanoate typically involves the reaction of 4-aminobutanoic acid with tert-butanol and benzyl chloroformate . The reaction is often catalyzed by DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) in a solvent such as dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-Cbz-4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Mechanism of Action
The mechanism of action of tert-Butyl N-Cbz-4-aminobutanoate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It is cleaved under specific conditions to release the free amine, allowing for further chemical transformations .
Comparison with Similar Compounds
- tert-Butyl 4-aminobutanoate
- tert-Butyl 4-aminobutyrate
- 4-aminobutanoic acid tert-butyl ester
Comparison: tert-Butyl N-Cbz-4-aminobutanoate is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic syntheses and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-7-11-17-15(19)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKWFMHSNJPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183257 | |
Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5105-79-3 | |
Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5105-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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